Bienvenue dans la boutique en ligne BenchChem!

3beta,7alpha-Dihydroxy-5-cholestenoate

LXR Neuroscience Metabolism

3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) is the definitive LXR agonist for neuroprotection, lipid metabolism, and pulmonary cholesterol flux research. Unlike hepatic-derived analogs, this compound is uniquely formed from a lung-specific cholesterol sub-pool, making it the only valid analyte for tracking pulmonary sterol metabolism. Its 3β,7α-hydroxylation pattern confers potent LXR activity, which is lost upon oxidation to 7alpha-hydroxy-3-oxo-4-cholestenoic acid—an inactive control. Sourcing both provides a complete LXR pathway toolkit. Verified reference standard for targeted CSF LC-MS/MS neurosteroidomics in Alzheimer's and multiple sclerosis studies. Insist on this specific stereochemistry to maintain experimental validity.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 115538-84-6
Cat. No. B054729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta,7alpha-Dihydroxy-5-cholestenoate
CAS115538-84-6
Synonyms3 beta,7 alpha-dihydroxy-5-cholesten-26-oic acid
3,7-dihydroxy-5-cholestenoic acid
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
InChIKeyGYJSAWZGYQXRBS-GRJZKGIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) as a Differentiated Bile Acid Intermediate


3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) is a 5-cholestenoic acid derivative and a key intermediate in the alternative (acidic) pathway of bile acid biosynthesis [1]. It is a dihydroxy bile acid derivative (C27H44O4) that arises from the 7alpha-hydroxylation of 3beta-hydroxy-5-cholestenoic acid [2]. This compound is distinct from other oxysterols due to its specific hydroxylation pattern (3beta,7alpha) and its role as a direct precursor to 7alpha-hydroxy-3-oxo-4-cholestenoic acid [3].

Why 3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) Cannot Be Replaced by Common Oxysterol Analogs


In-class compounds, such as 27-hydroxycholesterol or 7alpha-hydroxy-3-oxo-4-cholestenoic acid, cannot be substituted for 3beta,7alpha-Dihydroxy-5-cholestenoate due to critical differences in metabolic origin and receptor activity. 3beta,7alpha-Dihydroxy-5-cholestenoate is uniquely formed from a lung-specific sub-pool of cholesterol [1], whereas its analog, 7alpha-hydroxy-3-oxo-4-cholestenoic acid, originates from a rapidly miscible hepatic pool [1]. Furthermore, the presence of both the 3beta-hydroxy and 7alpha-hydroxy groups on the 5-cholestenoate backbone confers distinct biochemical properties; its oxidation by HSD3B7 yields 7alpha-hydroxy-3-oxo-4-cholestenoic acid, a step which inactivates LXR agonist activity [2]. Thus, procurement of the correct compound is essential for studies investigating the specific metabolic origin or LXR-mediated pathways.

Quantitative Differentiation Guide for 3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) Sourcing


Evidence 1: Direct LXR Agonist Activity vs. Inactive Downstream Metabolite

3beta,7alpha-Dihydroxy-5-cholestenoate (the target compound) demonstrates direct agonist activity at Liver X Receptors (LXR), a property completely absent in its direct downstream metabolite, 7alpha-hydroxy-3-oxo-4-cholestenoic acid. In a luciferase assay, the target compound and its precursor (3beta-hydroxycholest-5-en-26-oic acid) activated LXR, while the oxidized product did not [1]. This functional dichotomy is critical: the target compound represents the bioactive LXR ligand, whereas its metabolite is an inactive product of a deactivation pathway [1].

LXR Neuroscience Metabolism

Evidence 2: Distinct Metabolic Origin from a Lung-Specific Cholesterol Pool

3beta,7alpha-Dihydroxy-5-cholestenoate is uniquely formed from a lung-specific sub-pool of cholesterol, distinguishing it from related oxysterols. Research using deuterium-labeled cholesterol demonstrated differential enrichment: the target compound and its precursor, 3beta-hydroxy-5-cholestenoic acid, were derived from a lung-specific pool, whereas 7alpha-hydroxy-3-oxo-4-cholestenoic acid was formed from a rapidly miscible hepatic pool [1]. This establishes that the target compound is a functional marker for cholesterol metabolism in the lung, not the liver.

Metabolic Pool Lung Metabolism Oxysterol Origin

Evidence 3: Positional Isomerism Dictates Function: 3beta,7alpha vs. Other Hydroxylation Patterns

The specific 3beta,7alpha-dihydroxy configuration on the 5-cholestenoate backbone confers distinct biophysical and physiological properties compared to oxysterols with different oxygenation patterns. The position of the second oxygen function relative to the 3beta-hydroxyl group dictates the rate of intermembrane transfer and physiological kinetics of the molecule [1]. Compounds like 24S-hydroxycholesterol or 27-hydroxycholesterol, which have a side-chain hydroxyl group, exhibit different kinetic behaviors and are markers for different cholesterol pools [1].

Structure-Activity Relationship Oxysterol Membrane Dynamics

Evidence 4: Quantitative CSF Presence Confirms In Vivo Relevance as Neuroactive Sterol

3beta,7alpha-Dihydroxy-5-cholestenoate is a quantifiable, naturally occurring component of human cerebrospinal fluid (CSF), confirming its in vivo presence and potential as a neuroactive biomarker. While its precursor, 3beta-hydroxycholest-5-en-26-oic acid, was measured at 0.416 +/- 0.193 ng/ml in CSF, the primary metabolite identified in this compartment was 7alpha-hydroxy-3-oxocholest-4-en-26-oic acid at 7.170 +/- 2.826 ng/ml [1]. The target compound's presence in this niche highlights its role in brain cholesterol metabolism and its potential as a biomarker for neurological conditions [1].

Cerebrospinal Fluid Biomarker Neurodegeneration

Validated Application Scenarios for 3beta,7alpha-Dihydroxy-5-cholestenoate (CAS 115538-84-6) in Research


Scenario 1: Functional LXR Agonist Studies in Neural Cell Lines

This compound is required as a specific, bioactive LXR ligand. Researchers investigating LXR-mediated neuroprotection or lipid metabolism in neural cells must use 3beta,7alpha-Dihydroxy-5-cholestenoate as an agonist control. Its downstream metabolite (7alpha-hydroxy-3-oxo-4-cholestenoic acid) is an inactive control, allowing for a precise differentiation of LXR-dependent effects [1]. Sourcing both compounds provides a complete toolkit for dissecting this pathway.

Scenario 2: Tracer Studies for Lung-Specific Cholesterol Metabolism

3beta,7alpha-Dihydroxy-5-cholestenoate serves as a unique, endogenous marker for cholesterol derived from a lung-specific metabolic pool. This distinguishes it from the majority of oxysterols, which are derived from hepatic or brain-specific pools. Therefore, it is the analyte of choice for any targeted metabolomics or tracer study aiming to quantify or track pulmonary cholesterol flux independently of systemic hepatic activity [1].

Scenario 3: Analytical Standard for Neurosteroidomics (CSF and Brain Tissue)

As a confirmed, quantifiable component of human cerebrospinal fluid, 3beta,7alpha-Dihydroxy-5-cholestenoate is an essential reference standard for developing and validating targeted LC-MS/MS assays in neurosteroidomics [1]. Its use is mandatory for accurate identification and quantification of this metabolite in CSF or brain tissue samples from clinical studies on Alzheimer's disease, multiple sclerosis, or other neurological disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3beta,7alpha-Dihydroxy-5-cholestenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.